molecular formula C14H22O2 B2467074 (4,6-Diisopropyl-1,3-phenylene)dimethanol CAS No. 32445-22-0

(4,6-Diisopropyl-1,3-phenylene)dimethanol

Cat. No. B2467074
CAS RN: 32445-22-0
M. Wt: 222.328
InChI Key: ZCSRMKWFMUDWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is a chemical compound with the formula C14H22O2 . It has a molecular weight of 222.33 . The IUPAC name for this compound is also "(4,6-diisopropyl-1,3-phenylene)dimethanol" . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(4,6-Diisopropyl-1,3-phenylene)dimethanol” is represented by the SMILES notation: CC(C1=C(CO)C=C(CO)C(C(C)C)=C1)C . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Polyurethane Synthesis

One of the primary applications of (4,6-Diisopropyl-1,3-phenylene)dimethanol is in the synthesis of polyurethanes. This compound has been used in solution polymerization with diisocyanates, such as ethylene glycol, to produce useful polyurethanes. These polyurethanes can be solvent-cast into films and dry-spun into fibers, exhibiting properties similar to commercial films and fibers (Lyman, 1960).

Chiral Polyurethane Synthesis

(4,6-Diisopropyl-1,3-phenylene)dimethanol is also involved in the synthesis of chiral polyurethanes. Research has shown that reacting it with diisocyanate leads to linear polyurethanes and cyclic compounds. The resultant polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable in a temperature range of 0-60 °C (Gudeangadi et al., 2015).

Phenylene-Disiloxane Polymers

In another application, phenylene–disiloxane polymers have been prepared from isomers like 1,3-bis(dimethylsilyl)benzene using (4,6-Diisopropyl-1,3-phenylene)dimethanol. These polymers showed different crystallinity and reactivity levels, allowing for versatile use in various applications (Kawakita et al., 2001).

Safety and Hazards

“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSRMKWFMUDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CO)CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Diisopropyl-1,3-phenylene)dimethanol

Synthesis routes and methods

Procedure details

40.2 g (131 mmol) of the compound from Example 2 are stirred at 50° C. for 3 h with 16.1 g (0.3 mol) of potassium hydroxide in 200 ml of methanol. After distilling off the solvent, the residue is taken up in ether, washed with water, dried using sodium sulphate and recrystallized from ethyl acetate/petroleum ether.
Name
compound
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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